N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide
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Overview
Description
“N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide” is an organic compound. It is related to compounds that are selective inhibitors of the Dopamine D2 receptor .
Synthesis Analysis
The synthesis of this compound can be achieved by asymmetric synthesis, synthesis from optically pure precursors, or by resolution of the racemates .Molecular Structure Analysis
The molecular structure of this compound is complex . It has a molecular formula of C22H15F3N2O3, an average mass of 412.361 Da, and a mono-isotopic mass of 412.103485 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, boiling point of 535.8±50.0 °C at 760 mmHg, vapour pressure of 0.0±1.5 mmHg at 25°C, enthalpy of vaporization of 85.5±3.0 kJ/mol, flash point of 203.2±23.6 °C, index of refraction of 1.625, molar refractivity of 76.1±0.3 cm3, polar surface area of 64 Å2, and polarizability of 30.2±0.5 10-24 cm3 .Scientific Research Applications
- Researchers have synthesized and evaluated various dibenzoxazepinones for their biological activities . The compound could be investigated further for its potential as a drug candidate.
Pharmaceutical Research
Organocatalysis
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been found to be selective inhibitors of theDopamine D2 receptor . The Dopamine D2 receptor plays a crucial role in the central nervous system and is involved in a variety of neurological processes.
Mode of Action
Based on its structural similarity to other compounds, it may act as an antagonist at the dopamine d2 receptor, blocking the binding of dopamine and thereby inhibiting its effects .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to dopamine signaling. Dopamine is a neurotransmitter that plays a key role in reward, motivation, memory, and motor control. By inhibiting the Dopamine D2 receptor, this compound could potentially affect these processes .
Pharmacokinetics
The predicted log octanol-water partition coefficient (log kow) is 498 , suggesting that the compound is likely lipophilic and may be well-absorbed in the body. The predicted boiling point is 592.47°C and the melting point is 255.79°C .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If it acts as a Dopamine D2 receptor antagonist, it could potentially reduce dopamine signaling and have effects on mood, motivation, and motor control .
properties
IUPAC Name |
N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-3-10-24(21,22)18-12-8-9-15-13(11-12)17(20)19(2)14-6-4-5-7-16(14)23-15/h4-9,11,18H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAXJBZMQYSIJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide |
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